molecular formula C12H11N3O2 B010364 4-Benzylamino-3-nitropyridine CAS No. 100306-70-5

4-Benzylamino-3-nitropyridine

Cat. No.: B010364
CAS No.: 100306-70-5
M. Wt: 229.23 g/mol
InChI Key: MEVVLVNFFGTNKY-UHFFFAOYSA-N
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Description

what is '4-Benzylamino-3-nitropyridine'? this compound is an organic compound used in the synthesis of pharmaceuticals and other chemicals. It is an intermediate in the synthesis of a variety of drugs, including anti-cancer drugs, antibiotics, and anti-viral agents. the use of 'this compound' this compound is an organic compound used in the synthesis of pharmaceuticals such as antibiotics and antifungal agents. It is also used in the synthesis of dyes, agrochemicals, and other organic compounds. It is used as an intermediate in the synthesis of other chemicals and as a catalyst in various reactions. the chemistry of 'this compound' this compound is an organic compound with the chemical formula C11H11N3O2. It is a yellow crystalline solid that is soluble in ethanol, acetone, and acetic acid. The compound is composed of a pyridine ring with a nitro group and a benzylamino group attached. The pyridine ring consists of a six-membered ring of carbon atoms, with one nitrogen atom at the center. The nitro group consists of a nitrogen atom with two oxygen atoms attached, and the benzylamino group consists of a benzene ring with an amino group attached. The compound is an intermediate in the synthesis of several pharmaceuticals and agrochemicals. It is also used as a reagent in organic synthesis. The reactivity of this compound is due to the electron withdrawing effects of the nitro group and electron donating effects of the benzylamino group. The nitro group can undergo nucleophilic substitution reactions, while the benzylamino group can undergo electrophilic aromatic substitution reactions. The compound can also undergo oxidation reactions, and can be reduced to the corresponding amine. the biochemical/physical effects of 'this compound' this compound is a chemical compound that has been used in research to study the effects of nitration on the structure and reactivity of aromatic compounds. Biochemical Effects: Nitration of this compound can increase its reactivity towards nucleophilic substitution reactions, as well as its solubility in aqueous solutions. It can also increase its resistance to hydrolysis and oxidation. Physical Effects: Nitration of this compound can lead to a decrease in its melting point and boiling point, as well as its vapor pressure. It can also lead to a decrease in its density and surface tension. the benefits of 'this compound' 1. It is a useful starting material in the synthesis of a variety of pharmaceuticals, agrochemicals, and other organic compounds. 2. It can be used as a catalyst in organic reactions such as the Diels-Alder reaction. 3. It can be used as a ligand in coordination chemistry. 4. It has potential applications in the development of new materials, such as organic semiconductors. 5. It can be used as a building block in the synthesis of organic compounds with interesting biological activities. the related research of 'this compound' The research related to this compound includes its synthesis, biological activity, and applications. Synthesis of this compound has been studied extensively, with various methods being developed to optimize the yield of the product. Biological activity of this compound has been studied, with some research showing that it may have potential as an anti-inflammatory and anti-cancer agent. Additionally, this compound has been studied for its applications in organic synthesis, such as in the synthesis of pyridines and other nitrogen-containing compounds.

Scientific Research Applications

  • Pharmaceuticals and Other Fields : 4-Aminopyridine, a related compound, is used in pharmaceuticals, pesticides, dyes, and other areas. Research aims to reduce production costs, improve yields, and minimize environmental impact (Hu Xi-en, 2004).

  • Ultrafast Proton Transfer Studies : The ortho substituent in related compounds like 2-butylamino-6-methyl-4-nitropyridine N-oxide leads to rapid proton transfer, useful in studying ultrafast molecular processes (B. Poór et al., 2006).

  • Synthesis of Pyrazoles : A method for synthesizing 3-amino-5-benzylamino-4-nitropyrazole has been developed, indicating the compound's utility in chemical synthesis (M. Kanishchev et al., 1986).

  • Oxidative Amination : Research on the oxidative amination of 3-nitropyridines shows high regioselectivity and yield, highlighting its potential in chemical transformations (J. Bakke, Harald Svensen, 2001).

  • Oxidative Dyestuff Intermediate : 3-Nitro-2-pyridone, a structurally similar compound, shows potential as an oxidative dyestuff intermediate (G.-F. Zhang et al., 2006).

  • Arylation and Alkylation Methods : One-pot arylation and alkylation of nitropyridine N-oxides, applicable to various pyridine compounds, have been developed (Fang Zhang, Xin-Fang Duan, 2011).

  • Benzidine-Like Rearrangement : A study on benzidine-like rearrangement for introducing 2-aminophenyl groups into heterocycles illustrates the versatility of similar compounds in chemical synthesis (T. Sheradsky et al., 1980).

  • Pharmaceutical Forms for Neurological Disorders : Studies on 3,4-diaminopyridine, a related compound, have led to the development of new pharmaceutical forms for treating neurological disorders like Lambert-Eaton myasthenia syndrome (J. Raust et al., 2007).

  • Heterocyclic Ring-Opening Reactions : Research on heterocyclic ring-opening reactions producing 1-aryl-4-arylimino-3-nitropyridines highlights the compound's potential in creating new chemical entities (C. Ducrocq et al., 1979).

Properties

IUPAC Name

N-benzyl-3-nitropyridin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O2/c16-15(17)12-9-13-7-6-11(12)14-8-10-4-2-1-3-5-10/h1-7,9H,8H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEVVLVNFFGTNKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC2=C(C=NC=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10399593
Record name 4-BENZYLAMINO-3-NITROPYRIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10399593
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100306-70-5
Record name 4-BENZYLAMINO-3-NITROPYRIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10399593
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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